Chiral Recognition: The Impact of (S)- vs. (R)-Configuration on Molecular Interaction
The (S)-enantiomer of 1-(2-chlorophenyl)but-3-en-1-amine is a distinct chemical entity from its (R)-enantiomer (CAS: 698378-72-2) [1]. While no direct biological or physical comparison between the two enantiomers is available in the current public scientific literature, the fundamental principle of chiral recognition dictates that they will interact differently with other chiral environments, such as biological targets (enzymes, receptors) or chiral catalysts [1]. In the absence of data, the (S)-enantiomer cannot be assumed to be functionally equivalent to the (R)-enantiomer or a racemic mixture. This necessitates the procurement of the specific (S)-isomer for studies where stereochemistry is a variable.
| Evidence Dimension | Stereochemical configuration and its potential impact on biological activity |
|---|---|
| Target Compound Data | (S)-enantiomer (CAS: 224453-37-6) [1] |
| Comparator Or Baseline | (R)-enantiomer (CAS: 698378-72-2) [1] |
| Quantified Difference | Data not available; differentiation is based on the fundamental principle of stereochemical non-equivalence. |
| Conditions | N/A - No direct comparative assay data available. |
Why This Matters
For research requiring a defined stereochemical entity, procurement of the incorrect enantiomer would introduce an uncontrolled variable, potentially invalidating experimental results and wasting resources.
- [1] J-GLOBAL. (αS)-α-Allyl-2-chlorobenzenemethanamine. Japan Science and Technology Agency. ID: 200907018229147559. View Source
